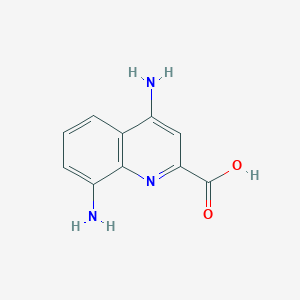

4,8-diaminoquinoline-2-carboxylic Acid

Beschreibung

General Significance of Quinoline (B57606) Derivatives in Chemical and Biological Sciences

The quinoline scaffold, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is a cornerstone in the fields of chemical and biological sciences. researchgate.net First extracted from coal tar, this structural motif is now recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous natural products, particularly alkaloids, and a wide array of synthetic compounds with significant biological activities. researchgate.netnih.gov Quinoline derivatives are integral to drug discovery and development, exhibiting a broad spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, antimalarial, anticancer, and anti-inflammatory activities. nih.govbenthamscience.comresearchgate.net Beyond medicine, these compounds are also utilized as ligands in organometallic catalysis, sensors, and luminescent materials. researchgate.net The versatility of the quinoline ring allows for extensive functionalization, enabling chemists to fine-tune its electronic and steric properties to achieve desired biological or material functions. researchgate.net

Importance of Amino-Substituted Quinoline Carboxylic Acids as Research Targets

Among the vast library of quinoline derivatives, those bearing both amino (-NH₂) and carboxylic acid (-COOH) functional groups are of particular interest to researchers. The presence of a carboxylic acid group, especially at the 4-position, is a key feature of many potent bioactive molecules. researchgate.netnih.gov This functional group can participate in crucial hydrogen bonding interactions with biological targets and influences the molecule's solubility and pharmacokinetic properties.

The introduction of amino substituents further enhances the chemical diversity and biological potential of the quinoline carboxylic acid scaffold. Amino groups can act as hydrogen bond donors or acceptors and can be protonated at physiological pH, influencing the molecule's interaction with biomacromolecules. nih.govmdpi.com Research has shown that the position and nature of amino substituents on the quinoline ring are critical for determining the specific biological activity. nih.gov For example, various amino-substituted quinoline carboxylic acids have been investigated as potent antibacterial agents, with their efficacy being highly dependent on the substitution pattern. nih.gov

Focus on the 4,8-Diaminoquinoline-2-carboxylic Acid Motif and Related Structures

This article specifically focuses on This compound . This molecule is a distinct member of the amino-substituted quinoline carboxylic acid family, characterized by amino groups at positions 4 and 8, and a carboxylic acid group at position 2. While much of the historical and commercial focus has been on quinoline-3-carboxylic acids (like the fluoroquinolone antibiotics) and quinoline-4-carboxylic acids, the 2-carboxylic acid isomers represent an important area of ongoing research. researchgate.netnih.govajchem-a.com

The specific arrangement of two amino groups and a carboxylic acid on the quinoline framework in this compound provides a unique electronic and structural profile. This substitution pattern creates a molecule with multiple potential coordination sites for metal ions and distinct possibilities for intermolecular interactions. Its structural relative, 8-aminoquinoline (B160924), is a well-known chelating agent, and the addition of another amino group and a carboxylic acid moiety is expected to modulate these properties significantly. nih.gov Understanding the synthesis, properties, and potential applications of this specific motif contributes to the broader knowledge base of quinoline chemistry and may open new avenues for the design of novel functional molecules.

Chemical and Physical Properties

The fundamental properties of a chemical compound are critical for its application in research and development. Below is a table summarizing the known physical and chemical properties of a related compound, 8-aminoquinoline-2-carboxylic acid, as data for the 4,8-diamino variant is not widely published. These properties provide a baseline for understanding the general characteristics of this class of compounds.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | nih.gov |

| Molecular Weight | 188.18 g/mol | nih.gov |

| IUPAC Name | 8-aminoquinoline-2-carboxylic acid | nih.gov |

| CAS Number | 91289-36-0 | nih.gov |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NC(=C2)N)C(=O)O | nih.gov |

| InChI Key | YHYCPHGLRYTKCI-UHFFFAOYSA-N | nih.gov |

Research Findings and Synthesis

The synthesis of quinoline carboxylic acids is a well-established area of organic chemistry, with several named reactions providing routes to the core scaffold. Classic methods such as the Doebner, Pfitzinger, and Friedlander reactions are commonly employed. researchgate.netacs.org For instance, the Doebner reaction typically involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. acs.orgmdpi.com

Specifically for derivatives like This compound , the synthesis would likely involve a multi-step process starting from appropriately substituted precursors. The synthesis of quinoline-2-carboxylic acids can be achieved through various routes, often starting with derivatives of quinoline itself or by constructing the ring system with precursors that already contain the carboxylic acid functionality or a group that can be converted to it. ajchem-a.com The introduction of the amino groups at positions 4 and 8 would require specific strategies, potentially involving nitration followed by reduction, or the use of starting materials that already contain these amino groups or their protected forms.

Research into related compounds highlights the importance of the substitution pattern. For example, studies on 4-hydroxy-8-methanesulfonylamino-quinoline-2-carboxylic acid amides have identified them as potent inhibitors of lipoprotein-associated phospholipase A₂ (Lp-PLA₂), with the substitution on the amide group significantly influencing potency. nih.gov Furthermore, 8-hydroxyquinoline-2-carboxylic acid has been studied as a natural chelating agent for iron, indicating the potential for related diamino structures to exhibit interesting coordination chemistry. rsc.org

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H9N3O2 |

|---|---|

Molekulargewicht |

203.20 g/mol |

IUPAC-Name |

4,8-diaminoquinoline-2-carboxylic acid |

InChI |

InChI=1S/C10H9N3O2/c11-6-3-1-2-5-7(12)4-8(10(14)15)13-9(5)6/h1-4H,11H2,(H2,12,13)(H,14,15) |

InChI-Schlüssel |

JTWVIJPXQLXTLT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)N)N=C(C=C2N)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4,8 Diaminoquinoline 2 Carboxylic Acid and Analogous Aminoquinoline Carboxylic Acids

Classical and Established Synthesis Protocols for Quinoline (B57606) Carboxylic Acids

The foundational methods for constructing the quinoline scaffold have been refined over more than a century and remain relevant in contemporary organic synthesis. nih.gov These classical syntheses often involve the condensation of anilines with various carbonyl-containing compounds under acidic or basic conditions.

Doebner Reaction and its Applicability to Quinoline-4-carboxylic Acids

The Doebner reaction provides a direct route to quinoline-4-carboxylic acids through a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgnih.gov This method is particularly valuable for synthesizing 2-substituted quinoline-4-carboxylic acids. researchgate.net However, the conventional Doebner reaction can suffer from low yields, especially when using anilines bearing electron-withdrawing groups. nih.govacs.org To address this limitation, a modified approach known as the Doebner hydrogen-transfer reaction has been developed, which demonstrates improved yields and broader substrate scope, including for electron-deficient anilines. nih.govacs.orgnih.gov

The general mechanism involves the initial formation of a Schiff base from the aniline and aldehyde, followed by the addition of enolized pyruvic acid and subsequent cyclization and oxidation to furnish the quinoline ring. The reaction conditions can be tuned, with various solvents and catalysts, including Lewis acids, being employed to optimize the outcome. researchgate.net

Table 1: Examples of Doebner Reaction Conditions and Yields

| Aniline Reactant | Aldehyde Reactant | Catalyst/Solvent | Yield (%) | Reference |

| 6-(trifluoromethoxy)aniline | Benzaldehyde | BF₃·THF / Toluene | 85 | acs.org |

| Aniline | Benzaldehyde | Yb(PFO)₃ / Water | 92 | researchgate.net |

| 4-chloroaniline | 4-chlorobenzaldehyde | Sulfamic acid / Ethanol | 78 | nih.gov |

Gould-Jacobs Reaction and its Role in 4-Hydroxyquinoline (B1666331) Synthesis

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives, which can be precursors to other functionalized quinolines. wikipedia.orgmdpi.com The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester or a similar malonic acid derivative. wikipedia.orgwikipedia.org This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline intermediate. wikipedia.orgmdpi.com Subsequent saponification and decarboxylation yield the corresponding 4-hydroxyquinoline. wikipedia.orgyoutube.com

The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors of the aniline substituent. mdpi.com The reaction is particularly effective for anilines with electron-donating groups at the meta-position. wikipedia.org Modern variations of this reaction may employ microwave irradiation to accelerate the reaction and improve yields. researchgate.net

Friedländer, Pfitzinger, Skraup, and Conrad-Limpach Syntheses of Quinoline Scaffolds

Several other classical name reactions are instrumental in the synthesis of the quinoline core.

The Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org This condensation can be catalyzed by acids or bases. wikipedia.orgorganic-chemistry.org The reaction has been adapted for use with microwave assistance and various catalysts to improve efficiency and environmental friendliness. nih.govrsc.org

The Pfitzinger reaction is a modification of the Friedländer synthesis that utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. wikipedia.orgyoutube.comresearchgate.net This method circumvents the need for often unstable o-aminobenzaldehydes. chem-station.com The reaction proceeds through the hydrolysis of isatin to an isatoic acid intermediate, which then condenses with the carbonyl compound. wikipedia.orgpharmaguideline.com

The Skraup synthesis is one of the oldest methods for preparing quinolines. It involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comresearchgate.netwikipedia.org The reaction can be vigorous, but the inclusion of moderators like ferrous sulfate (B86663) can control the reaction rate. wikipedia.orgorgsyn.org The mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation. pharmaguideline.comyoutube.com

The Conrad-Limpach synthesis yields 4-hydroxyquinolines (4-quinolones) through the condensation of anilines with β-ketoesters. wikipedia.orgquimicaorganica.org The reaction conditions, particularly temperature, can influence the regioselectivity, leading to either 4-quinolones or 2-quinolones (the Knorr variation). wikipedia.orgquimicaorganica.org The choice of a high-boiling point solvent is often crucial for the thermal cyclization step. nih.gov

Table 2: Overview of Classical Quinoline Syntheses

| Reaction Name | Starting Materials | Key Product Type |

| Friedländer | 2-aminobenzaldehyde/ketone + α-methylene carbonyl | Substituted Quinolines |

| Pfitzinger | Isatin + Carbonyl compound | Quinoline-4-carboxylic acids |

| Skraup | Aniline + Glycerol + Oxidizing agent | Quinolines |

| Conrad-Limpach | Aniline + β-ketoester | 4-Hydroxyquinolines |

Synthesis of Quinoline-2-carboxylic Acid Derivatives

The synthesis of quinoline-2-carboxylic acid and its derivatives often starts from pre-formed quinolines or through specific cyclization strategies. One common approach involves the conversion of quinoline-2-carboxylic acid into its acid chloride, which can then be reacted with various nucleophiles, such as hydrazine, to form hydrazides. ajchem-a.com These intermediates can be further elaborated into a variety of heterocyclic systems. ajchem-a.com Another method involves the Williamson ether synthesis, where a 2-(halomethyl)quinoline-3-carboxylate is reacted with an 8-hydroxyquinoline, followed by hydrolysis to yield a bisquinoline system containing a carboxylic acid moiety. researchgate.net

Advanced Synthetic Strategies for Aminoquinoline Carboxylic Acid Introduction

While classical methods are effective for building the core quinoline structure, modern palladium-catalyzed reactions offer powerful tools for the direct introduction of carboxylic acid and amino groups, or for constructing the quinoline ring under milder conditions.

Palladium-Catalyzed Carbonylation and Heterocyclization Approaches

Palladium-catalyzed reactions are widely used in organic synthesis due to their mild reaction conditions and tolerance of a wide range of functional groups. nih.gov These methods allow for the rapid construction of complex molecules, often in a single step. nih.gov

Palladium-catalyzed carbonylation reactions are particularly useful for introducing carboxylic acid functionalities. acs.org For instance, the palladium-catalyzed carbonylation of vinyl bromides bearing an internal amide group can lead to the formation of quinolin-2(1H)-ones. nih.gov The direct carbonylation of C-H bonds in benzoic acids, catalyzed by palladium, has also been developed to produce dicarboxylic acids. acs.org Furthermore, 8-aminoquinoline (B160924) can be used as a removable directing group to facilitate the palladium-catalyzed C-H functionalization of compounds like ferrocene (B1249389) carboxylic acid, allowing for the introduction of various substituents before the directing group is cleaved to regenerate a carboxylic acid derivative. researchgate.net

Palladium-catalyzed heterocyclization reactions provide efficient routes to the quinoline scaffold itself. These can involve tandem processes where multiple bonds are formed in a single operation. nih.gov Examples include the palladium-catalyzed reaction of o-aminocinnamonitriles with arylhydrazines, which proceeds via a denitrogenative addition followed by intramolecular cyclization to form 2-arylquinolines. nih.gov Other approaches include the synthesis of quinolines from 2-amino aromatic ketones and alkynes, rsc.org or from allyl alcohols and anilines through an oxidative cyclization. rsc.orgresearchgate.net Palladium(0)-catalyzed intramolecular C-H functionalization of cyclopropanes has also been employed to generate dihydroquinoline intermediates, which can then be oxidized to quinolines. rsc.org

C-H Functionalization Reactions Directed by 8-Aminoquinoline Auxiliary

The 8-aminoquinoline moiety is a powerful directing group in transition metal-catalyzed C-H bond functionalization, enabling the selective introduction of substituents at various positions on the quinoline ring. nih.govresearchgate.net This bidentate auxiliary coordinates to the metal center, bringing it in close proximity to specific C-H bonds and facilitating their activation. nih.gov This strategy has been extensively used in the synthesis of complex molecules and is particularly relevant for the functionalization of the quinoline scaffold. nih.govnih.gov

The utility of the 8-aminoquinoline directing group has been demonstrated in reactions catalyzed by a range of transition metals, including palladium, nickel, and cobalt. nih.govnih.gov For instance, nickel-catalyzed C(sp³)–H arylation has been studied mechanistically, revealing the role of paramagnetic Ni(II) species in the crucial C–H activation step. The choice of base has been shown to be critical, with sodium tert-butoxide providing improved catalytic turnover compared to sodium carbonate under milder conditions.

In addition to arylations, the 8-aminoquinoline auxiliary can direct other transformations. Cobalt-catalyzed remote C-H nitration of 8-aminoquinoline compounds has been achieved using inexpensive Co(NO₃)₂·6H₂O as the catalyst and tert-butyl nitrite (B80452) as the nitro source. nih.gov This method operates through a Single Electron Transfer (SET) mechanism and provides a facile route to functionalized 8-aminoquinoline derivatives. nih.gov The functionalization is not limited to the carbocyclic ring; selective modifications at the C2, C5, and C7 positions of the 8-aminoquinoline ring have also been reported. nih.gov

Table 1: Examples of C-H Functionalization Reactions Directed by 8-Aminoquinoline

| Catalyst System | Reaction Type | Position Functionalized | Reference |

| NiCl₂/NaOtBu | C(sp³)–H Arylation | Varies | |

| Co(NO₃)₂·6H₂O/TBN | C-H Nitration | C5 | nih.gov |

| Pd(OAc)₂/AgOAc | C(sp²)–H Arylation | Varies | acs.org |

Amidation and Transamidation Strategies for Carboxamide Formation

The formation of an amide bond (amidation) is a fundamental transformation in organic synthesis, and it is crucial for converting quinoline carboxylic acids into their corresponding carboxamides. These carboxamides are of significant interest due to their presence in many biologically active compounds. nih.gov

Direct amidation of carboxylic acids can be achieved, though it can be challenging due to the formation of stable ammonium (B1175870) carboxylate salts. To overcome this, various activating agents or catalytic systems are employed. rsc.org For instance, quinoline-3-carboxylic acids have been efficiently converted to their N,N-dimethylamides using tetraalkylthiuram disulfides as the amidation reagents. researchgate.net This method is notable for its simplicity and broad substrate scope. researchgate.net

Another common strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. This activated intermediate can then readily react with an amine to form the desired amide. This two-step procedure is widely used for the synthesis of 8-aminoquinoline amides from various carboxylic acids. mdpi.com

Transamidation, the exchange of an amine moiety in an amide for another, offers an alternative route to carboxamides. nih.gov Metal-free transamidation methods have been developed, providing a more sustainable approach to amide bond formation. researchgate.net For example, 8-aminoquinoline amides can undergo transamidation through the formation of an intermediate N-acyl-Boc-carbamate. researchgate.net

Regioselective Introduction of Amino and Carboxylic Acid Groups

The precise placement of amino and carboxylic acid groups on the quinoline scaffold is critical for determining the properties of the final molecule. Several strategies have been developed to achieve regioselectivity in the synthesis of aminoquinoline carboxylic acids.

One powerful approach is the use of quinoline N-oxides. The N-oxide functionality activates the quinoline ring, facilitating nucleophilic substitution at the C2 and C4 positions. For example, intermolecular amination of quinoline N-oxides with sulfonamides can be achieved under metal-free conditions to produce N-(quinolin-2-yl)sulfonamides with high regioselectivity. organic-chemistry.org

The vicarious nucleophilic substitution (VNS) of hydrogen is another important method for the direct amination of nitroquinolines. nih.gov This reaction allows for the introduction of an amino group at a position ortho or para to the nitro group. For instance, the amination of 4-chloro-8-nitroquinoline (B1348196) can proceed via either VNS or nucleophilic aromatic substitution (SNAr) of the chloride, depending on the reaction conditions and the nucleophile. nih.gov

Furthermore, the reduction of nitro groups to amino groups is a common and reliable method for introducing amines onto the quinoline ring. This can be achieved using various reducing agents, such as stannous chloride, in a highly selective manner. nih.gov

The introduction of a carboxylic acid group can be accomplished during the construction of the quinoline ring itself, as seen in multi-component reactions like the Doebner and Pfitzinger syntheses, which are discussed in the following section.

Multi-Component Reactions for Quinoline Carboxylic Acid Synthesis

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the reactants. MCRs are particularly valuable for the synthesis of quinoline carboxylic acids, offering a streamlined approach to this important class of compounds.

The Doebner reaction is a classic three-component reaction that involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. nih.govacs.orgwikipedia.org This reaction is versatile, allowing for the use of a wide range of substituted anilines and aldehydes. nih.gov However, the conventional Doebner reaction often gives low yields with electron-deficient anilines. nih.gov To address this limitation, modified procedures have been developed. For example, a Doebner hydrogen-transfer reaction has been shown to be effective for the synthesis of quinolines from electron-deficient anilines. nih.gov Green, eco-friendly modifications of the Doebner reaction have also been reported, utilizing catalysts like p-toluenesulfonic acid in aqueous solvent systems. researchgate.net

The Pfitzinger reaction is another important MCR for the synthesis of quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction involves the condensation of isatin with a carbonyl compound in the presence of a base. wikipedia.org The reaction proceeds through the hydrolysis of isatin to an α-keto-acid, which then reacts with the carbonyl compound to form the quinoline ring. wikipedia.org The Pfitzinger reaction is particularly useful for synthesizing 2,3-disubstituted quinoline-4-carboxylic acids. jocpr.com Variations of the Pfitzinger reaction, such as using enaminones as the carbonyl component, have been developed to expand its scope. researchgate.net

Table 2: Comparison of Doebner and Pfitzinger Reactions

| Feature | Doebner Reaction | Pfitzinger Reaction |

| Reactants | Aniline, Aldehyde, Pyruvic Acid | Isatin, Carbonyl Compound, Base |

| Product | Quinoline-4-carboxylic acid | Substituted Quinoline-4-carboxylic acid |

| Key Advantage | Wide variety of anilines and aldehydes can be used. nih.gov | Good for 2,3-disubstituted products. jocpr.com |

| Limitation | Low yields with electron-deficient anilines in conventional method. nih.gov | Requires basic conditions which can limit substrate scope. nih.gov |

Synthesis of Specific Aminoquinoline Carboxylic Acid Precursors

The synthesis of the target molecule, 4,8-diaminoquinoline-2-carboxylic acid, and its analogs often relies on the availability of key precursors, namely 4-aminoquinoline-2-carboxylic acid and 8-aminoquinoline-2-carboxylic acid.

A common strategy for the synthesis of 4-aminoquinolines involves the nucleophilic aromatic substitution of a 4-chloroquinoline (B167314) derivative. Therefore, a plausible route to 4-aminoquinoline-2-carboxylic acid begins with the synthesis of 4-chloroquinoline-2-carboxylic acid. This intermediate can be prepared from 4-hydroxyquinoline-2-carboxylic acid, which itself can be synthesized via several methods.

One approach is the Combes quinoline synthesis , where an aniline is reacted with a β-dicarbonyl compound. Subsequent chlorination of the resulting 4-hydroxyquinoline derivative with an agent like phosphorus oxychloride would yield the 4-chloro intermediate. Finally, amination with a suitable amine source would provide the desired 4-aminoquinoline-2-carboxylic acid.

Alternatively, the quinoline ring can be constructed with the chloro-substituent already in place. For example, starting with a 2-amino-chlorobenzene derivative, a reaction analogous to the Doebner or Pfitzinger synthesis could be employed to build the quinoline-2-carboxylic acid core.

The synthesis of 8-aminoquinoline-2-carboxylic acid can be effectively achieved starting from 8-nitroquinoline. The original synthesis of 8-aminoquinoline itself involves the nitration of quinoline to produce a mixture of 5-nitro and 8-nitroquinolines, which are then separated. wikipedia.org The 8-nitro isomer is subsequently reduced to 8-aminoquinoline. wikipedia.org

A similar strategy can be applied to obtain 8-aminoquinoline-2-carboxylic acid. The synthesis can commence with the nitration of a suitable quinoline precursor to introduce the nitro group at the 8-position. If starting with a pre-formed quinoline-2-carboxylic acid, direct nitration would likely lead to a mixture of isomers, requiring separation. A more controlled approach would be to start with a precursor where the 8-position is already functionalized with a nitro group or a group that can be converted to a nitro group.

Once the 8-nitroquinoline-2-carboxylic acid is obtained, the nitro group can be selectively reduced to an amino group using standard reduction methods, such as catalytic hydrogenation or reduction with metals like tin or iron in acidic media. This provides a direct route to the desired 8-aminoquinoline-2-carboxylic acid precursor.

Synthesis of 4-Aminoquinoline-3-carboxylic Acid

The synthesis of 4-aminoquinoline-3-carboxylic acid is a multi-step process that typically begins with the construction of the quinoline core, followed by the introduction of the amino and carboxylic acid functionalities. A common and effective strategy involves the initial synthesis of a quinoline-3-carboxylate ester, which is subsequently converted to the desired amino acid derivative.

One established pathway commences with the Gould-Jacobs reaction to form a 4-hydroxyquinoline-3-carboxylate intermediate. This intermediate is then chlorinated, typically using phosphorus oxychloride, to yield a 4-chloroquinoline-3-carboxylate ester. The crucial amino group is subsequently introduced via a nucleophilic aromatic substitution reaction, followed by hydrolysis of the ester to afford the final carboxylic acid.

A key intermediate in this synthesis is ethyl 4-aminoquinoline-3-carboxylate. This compound is prepared by the reaction of ethyl 4-chloroquinoline-3-carboxylate with ammonia. The reaction is typically carried out in a sealed high-pressure vessel at elevated temperatures (120-125°C) in a solvent such as toluene. This amination step displaces the chloro group at the 4-position with an amino group. The resulting ethyl 4-aminoquinoline-3-carboxylate can be isolated and purified, often appearing as white needles.

The final step in the synthesis is the hydrolysis of the ester group to the carboxylic acid. This is a standard transformation in organic synthesis and can be achieved under either acidic or basic conditions.

A series of 4-substituted aminoquinoline-3-carboxylates have been prepared and evaluated for their potential as antimicrobial agents. nih.gov The structural assignments of these compounds are typically confirmed using spectroscopic methods such as ¹H-NMR and IR spectrometry. prepchem.com

Below is a table summarizing the key steps and intermediates in a typical synthesis of 4-aminoquinoline-3-carboxylic acid.

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Aniline derivative | Diethyl ethoxymethylenemalonate | Ethyl 4-hydroxyquinoline-3-carboxylate |

| 2 | Ethyl 4-hydroxyquinoline-3-carboxylate | Phosphorus oxychloride (POCl₃) | Ethyl 4-chloroquinoline-3-carboxylate |

| 3 | Ethyl 4-chloroquinoline-3-carboxylate | Ammonia (NH₃) | Ethyl 4-aminoquinoline-3-carboxylate |

| 4 | Ethyl 4-aminoquinoline-3-carboxylate | Acid or Base (for hydrolysis) | 4-Aminoquinoline-3-carboxylic acid |

Advanced Characterization and Structural Analysis of Aminoquinoline Carboxylic Acid Architectures

Spectroscopic Elucidation Techniques

Spectroscopy is a cornerstone of chemical analysis, offering deep insights into the molecular framework of compounds like 4,8-diaminoquinoline-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data.

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals reveal the number and electronic environment of the protons. The aromatic protons on the quinoline (B57606) ring system will exhibit characteristic shifts in the downfield region, typically between 7.0 and 9.0 ppm, influenced by the electron-donating amino groups and the electron-withdrawing carboxylic acid group. The protons of the two amino groups will appear as distinct signals, the positions of which can be affected by the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. researchgate.net The carbon atoms of the quinoline ring will resonate at specific chemical shifts, with the carboxyl carbon appearing at a characteristically downfield position (typically >165 ppm). researchgate.net The carbons bonded to the amino groups will show shifts influenced by the nitrogen atoms. Theoretical calculations are often used in conjunction with experimental data to assign the observed signals to specific carbon atoms within the molecule. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H3 | 7.1 - 7.3 | C2 |

| H5 | 6.8 - 7.0 | C3 |

| H6 | 7.2 - 7.4 | C4 |

| H7 | 6.7 - 6.9 | C4a |

| NH₂ (C4) | 5.0 - 6.0 | C5 |

| NH₂ (C8) | 6.0 - 7.0 | C6 |

| COOH | 11.0 - 13.0 | C7 |

| C8 | ||

| C8a | ||

| COOH |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. mdpi.com For this compound, these methods can confirm the presence of the amino and carboxylic acid moieties.

IR spectroscopy will show characteristic absorption bands for N-H stretching vibrations of the amino groups, typically in the range of 3300-3500 cm⁻¹. The O-H stretch of the carboxylic acid will appear as a broad band, often overlapping with the C-H stretching region, from 2500-3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong, sharp band usually found between 1700 and 1725 cm⁻¹. iosrjournals.org The C=C and C=N stretching vibrations of the quinoline ring will produce a series of bands in the 1400-1650 cm⁻¹ region. rsc.orgresearchgate.net

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric stretching of the quinoline ring system often gives rise to strong Raman signals. researchgate.netnih.gov The combination of IR and Raman spectra offers a comprehensive vibrational fingerprint of the molecule. mdpi.com

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amino) | 3300 - 3500 | 3300 - 3500 |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Weak |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | 1700 - 1725 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for conjugated systems like the quinoline ring. The spectrum of this compound is expected to show distinct absorption maxima (λ_max) corresponding to π→π* transitions within the aromatic system. The presence of the amino and carboxylic acid groups will influence the position and intensity of these absorptions. researchgate.net The solvent used can also cause shifts in the absorption maxima. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. researchgate.net For this compound (C₁₀H₉N₃O₂), HRMS can confirm the molecular formula by providing a highly accurate mass measurement, typically to within a few parts per million. acs.org The fragmentation pattern observed in the mass spectrum can also provide structural information, showing the loss of characteristic fragments such as the carboxylic acid group (-COOH) or hydrocyanic acid (HCN) from the quinoline ring. chempap.org

Crystallographic Analysis: Single Crystal X-ray Diffraction

The most definitive method for determining the three-dimensional structure of a crystalline solid is Single Crystal X-ray Diffraction. mcgill.ca This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov For this compound, this analysis would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding between the amino and carboxylic acid groups. mdpi.com Such information is crucial for understanding the solid-state properties of the compound.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 985.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

Note: This data is hypothetical and would need to be determined experimentally.

Advanced Chromatographic Methods in Purity Assessment and Characterization (e.g., HPLC, HPTLC)

Chromatographic techniques are essential for assessing the purity of a compound and for its separation from mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A suitable reversed-phase HPLC method would allow for the separation of this compound from any starting materials, by-products, or degradation products. nih.gov The retention time of the compound is a characteristic property under a specific set of conditions (e.g., column, mobile phase, flow rate). Quantification of the compound can also be achieved using a suitable detector, such as a UV detector set at one of the absorption maxima of the molecule. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable tool for the qualitative and quantitative analysis of compounds. nih.gov It offers advantages in terms of speed, cost-effectiveness, and the ability to analyze multiple samples simultaneously. nih.gov For this compound, HPTLC can be used for rapid purity checks and to identify the compound by comparing its retardation factor (Rf) value to that of a known standard.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Modeling of Aminoquinoline Carboxylic Acid Derivatives

Density Functional Theory (DFT) Rationalization of Structures and Reactivity

Furthermore, DFT is employed to determine various reactivity descriptors. These descriptors, such as chemical potential, hardness, and electrophilicity index, offer a quantitative measure of a molecule's reactivity. nih.govrsc.org For instance, a study on a series of quinoline (B57606) derivatives utilized DFT to investigate their chemical stability and reactivity, correlating these properties with their potential applications. nih.govrsc.org The insights gained from DFT can guide the synthesis of new derivatives with tailored reactivity profiles.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 4,8-diaminoquinoline-2-carboxylic acid derivatives, docking simulations are instrumental in elucidating their potential interactions with biological targets, such as enzymes or receptors.

These simulations can identify key binding modes and the specific amino acid residues involved in the interaction. nih.gov For example, studies on similar quinoline derivatives have used molecular docking to understand their binding to protein targets, revealing the importance of hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net The binding affinity, often expressed as a docking score, can be used to rank different derivatives and prioritize them for further experimental testing. nih.gov This approach is invaluable in the early stages of drug discovery for identifying promising lead compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asianpubs.org For aminoquinoline carboxylic acid derivatives, QSAR models can be developed to predict their activity based on various molecular descriptors. These descriptors can be steric, electronic, or hydrophobic in nature. asianpubs.org

By analyzing a dataset of compounds with known activities, QSAR models can identify the key structural features that contribute to the desired biological effect. nih.gov This information is then used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. asianpubs.orgresearchgate.net Machine learning algorithms are increasingly being used to develop more accurate and robust QSAR models for quinoline derivatives. nih.gov

In Silico Pharmacodynamics and Theoretical ADMET Prediction (Absorption and Blood-Brain Barrier Penetration)

Computational methods are also employed to predict the pharmacokinetic properties of this compound derivatives, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.netnih.gov These predictions are crucial for assessing the drug-likeness of a compound and its potential for oral administration.

One important parameter is the prediction of blood-brain barrier (BBB) penetration. For compounds targeting the central nervous system, the ability to cross the BBB is essential, while for others, it may be an undesirable side effect. researchgate.net In silico models can predict BBB penetration based on molecular properties such as lipophilicity and the number of hydrogen bond donors and acceptors. researchgate.netnih.gov Online tools like SwissADME are often used to perform these predictions and provide insights into a compound's potential pharmacokinetic profile. nih.gov

Frontier Molecular Orbital (FMO) and Electrostatic Potential (ESP) Analyses

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. researchgate.net The energy of these orbitals and the HOMO-LUMO gap are important indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net For this compound derivatives, FMO analysis can provide insights into their electron-donating and accepting capabilities, which are crucial for understanding their interaction with biological targets. researchgate.net

Electrostatic Potential (ESP) maps visualize the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is valuable for predicting how a molecule will interact with other molecules, including a receptor's binding site. The ESP can reveal potential sites for hydrogen bonding and other electrostatic interactions.

Non-Covalent Interaction (NCI) and Electron Localization Function (ELF) Studies

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in the structure and function of biological systems and in the binding of ligands to their targets. mdpi.commhmedical.com The NCI analysis method allows for the visualization and characterization of these weak interactions in real space, providing a deeper understanding of the forces that stabilize molecular complexes. researchgate.net For derivatives of this compound, NCI plots can reveal the intricate network of non-covalent interactions that govern their binding to a protein. researchgate.net

The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. ELF analysis can provide a detailed picture of the electronic structure and bonding in these molecules, complementing the information obtained from other computational methods.

Mechanistic Investigations of Biological Activities of Aminoquinoline Carboxylic Acid Scaffolds

Modulation of Protein Kinase Activity

Aminoquinoline carboxylic acid scaffolds have been identified as modulators of key enzymes in cellular signaling, particularly protein kinases. Their ability to interact with the ATP-binding sites or allosteric sites of these enzymes allows them to influence a multitude of cellular processes.

Inhibition of Protein Kinase CK2 and Associated Cellular Processes

Protein kinase CK2 is a serine/threonine kinase that is ubiquitously expressed and constitutively active in eukaryotic cells. nih.gov It plays a crucial role in a vast array of cellular processes, including cell cycle control, transcription, and apoptosis. nih.govfrontiersin.org Overexpression of CK2 is linked to the development of various diseases, including cancer, making it an attractive therapeutic target. nih.gov

While direct inhibition of CK2 by 4,8-diaminoquinoline-2-carboxylic acid has not been extensively documented, studies on related quinoline (B57606) carboxylic acid derivatives have demonstrated their potential as CK2 inhibitors. For instance, certain coumarin (B35378) derivatives, which share structural similarities with the quinoline core, have been identified as effective CK2 inhibitors. capes.gov.br Furthermore, research into quinoline-3-carboxylic acids has led to the identification of compounds that inhibit CK2 activity. nih.gov These inhibitors typically function by competing with ATP for binding to the active site of the kinase. nih.gov The inhibition of CK2 by these scaffolds can disrupt the phosphorylation of its numerous substrates, thereby interfering with pro-survival signaling pathways and potentially inducing apoptosis in cancer cells. frontiersin.org

The development of allosteric inhibitors that target sites other than the highly conserved ATP-binding pocket represents a promising strategy for achieving greater selectivity. Research has identified a novel allosteric site on the catalytic α-subunit of CK2, and small molecules have been designed to bind to this site, leading to potent and selective inhibition. nih.gov One such lead compound, 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid, demonstrated submicromolar potency against CK2α and induced apoptosis in renal cell carcinoma cells. nih.gov

Selective Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. nih.gov This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. nih.gov The aberrant activity of HDACs is a hallmark of many cancers, and HDAC inhibitors have emerged as a promising class of anticancer drugs. nih.gov

The aminoquinoline carboxylic acid scaffold has proven to be a valuable template for the design of novel HDAC inhibitors. A study on 2-phenylquinoline-4-carboxylic acid derivatives identified compounds with significant inhibitory activity and selectivity for specific HDAC isoforms. frontiersin.org For example, one derivative, referred to as D28, exhibited notable selectivity for HDAC3. frontiersin.org The mechanism of these inhibitors involves a "cap" group, a zinc-binding group (ZBG), and a linker. nih.gov The 2-substituted phenylquinoline-4-carboxylic acid moiety acts as the cap group, which interacts with residues at the opening of the HDAC active site. frontiersin.org

The inhibition of HDACs by these compounds leads to the accumulation of acetylated histones, which in turn alters gene expression, leading to various cellular outcomes such as cell cycle arrest and apoptosis. frontiersin.orgnih.gov For instance, the HDAC3-selective inhibitor D28 was found to induce G2/M cell cycle arrest and promote apoptosis in K562 leukemia cells. frontiersin.org

Table 1: Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivative D28 against HDACs and K562 Cells

| Target | IC50 (µM) |

|---|---|

| HDAC1 | > 100 |

| HDAC2 | > 100 |

| HDAC3 | 24.45 |

| HDAC6 | > 100 |

| K562 cells | 2.0 |

Data sourced from a study on 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors. frontiersin.org

Interference with Nucleic Acid Metabolism

The quinoline scaffold is a well-established pharmacophore in agents that interfere with nucleic acid metabolism. This interference can occur through direct interaction with DNA or by inhibiting key enzymes involved in DNA replication and maintenance.

Inhibition of Bacterial DNA Gyrase and Eukaryotic Topoisomerases

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that control DNA topology and are validated targets for antibacterial agents. researchgate.net Quinolone antibiotics, which are structurally related to quinoline carboxylic acids, exert their antibacterial effect by inhibiting these enzymes. nih.gov The mechanism involves the formation of a ternary complex with the enzyme and DNA, which stabilizes the DNA in a cleaved state. nih.gov This leads to the accumulation of double-strand DNA breaks, which are lethal to the bacteria. youtube.com

The binding of quinolones to the gyrase-DNA complex is a cooperative process, where the enzyme induces a specific binding site for the drug in the DNA. nih.gov This interaction is mediated by a water-metal ion bridge involving a magnesium ion. nih.gov For many gram-negative bacteria, DNA gyrase is the primary target, while for some gram-positive bacteria, topoisomerase IV is the initial target. researchgate.net

In eukaryotic cells, topoisomerase IIα is the functional equivalent of bacterial gyrase and is a target for several anticancer drugs. nih.gov Acridine derivatives, which can be considered extended quinoline systems, have been shown to inhibit human topoisomerase IIα. nih.gov These compounds can act as DNA intercalators, further stabilizing the enzyme-DNA cleavage complex and leading to cancer cell death. nih.gov

DNA-Damaging Agent Mechanisms

The inhibition of DNA gyrase and topoisomerases by quinoline derivatives ultimately leads to DNA damage. The stabilized cleavage complexes are converted into permanent double-strand breaks when they are encountered by the replication machinery. youtube.com This accumulation of DNA damage triggers the SOS response in bacteria and can lead to apoptosis in eukaryotic cells. nih.gov

Beyond topoisomerase inhibition, some quinoline-related structures can induce DNA damage through other mechanisms. For example, derivatives of quinoxaline-2-carboxylic acid 1,4-dioxide have been shown to act as DNA-damaging agents, with their activity linked to the production of free radicals during bioreduction. mdpi.com In another example, the N-hydroxy metabolite of a heterocyclic amine, 2-amino-3,8-dimethylimidazo[4,5f]quinoxaline, was found to cause oxidative DNA damage in the presence of copper ions. nih.gov This suggests that some aminoquinoline derivatives could potentially exert their effects through the generation of reactive oxygen species that damage DNA. Furthermore, studies on aminoquinolines have shown that they can induce DNA damage that activates the p53 signaling pathway. nih.gov

Cellular Signaling and Proliferation Pathway Disruption

By modulating the activity of key enzymes and interfering with nucleic acid metabolism, aminoquinoline carboxylic acid scaffolds can profoundly disrupt cellular signaling and proliferation pathways, often culminating in cell cycle arrest and apoptosis.

The inhibition of HDACs by quinoline carboxylic acid derivatives, as discussed earlier, directly impacts cellular proliferation. The HDAC3-selective inhibitor D28, for instance, was shown to induce apoptosis in K562 cells in a dose-dependent manner. frontiersin.org This apoptotic effect is a key contributor to its anticancer activity. frontiersin.org

Further studies on a quinoline-2-carboxylic acid aryl ester demonstrated its ability to induce apoptosis in PC3 prostate cancer cells. nih.gov Mechanistically, this compound was found to cause cell cycle arrest in the S phase and lead to DNA fragmentation, a hallmark of apoptosis. nih.gov The pro-apoptotic effect was associated with an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, which in turn enhances the activity of caspases 7 and 9. nih.gov

More broadly, aminoquinolines can disrupt cellular homeostasis by accumulating in lysosomes and interfering with the autophagic flux. nih.gov This disruption of lysosomal function can trigger cell death pathways. nih.gov Additionally, aminoquinolines can activate the p53 tumor suppressor pathway. nih.gov They can trigger the phosphorylation and stabilization of p53, leading to the transactivation of its target genes, which are involved in cell cycle arrest and apoptosis. nih.gov

Table 2: Effects of a Quinoline-2-Carboxylic Acid Aryl Ester on PC3 Prostate Cancer Cells

| Parameter | Observation |

|---|---|

| Cell Viability | Decreased in a concentration-dependent manner |

| IC50 | 26 µg/mL |

| Cell Cycle | Arrest at S phase |

| DNA | Internucleosomal fragmentation |

| Apoptosis | Increased number of apoptotic cells |

| Protein Expression | Increased Bax, Decreased Bcl-2 |

| Caspase Activity | Enhanced Caspase-7 and -9 activity |

Data sourced from a study on the apoptotic action of a quinoline-2-carboxylic acid aryl ester. nih.gov

Induction of Cell Cycle Arrest and Apoptosis

There is no available data to describe the mechanisms by which this compound might induce cell cycle arrest or apoptosis.

Inhibition of Angiogenesis and Cell Migration

Information regarding the potential for this compound to inhibit angiogenesis or cell migration is not present in the current body of scientific literature.

Antimicrobial and Antiparasitic Action Mechanisms

Bacteriostatic and Bactericidal Effects against Pathogens (e.g., S. aureus, M. tuberculosis)

No studies were found that investigate the bacteriostatic or bactericidal effects of this compound against pathogens such as Staphylococcus aureus or Mycobacterium tuberculosis.

Antimalarial Mode of Action (e.g., Hemozoin Formation Inhibition)

The potential antimalarial mode of action for this compound, including any role in the inhibition of hemozoin formation, has not been studied.

Antileishmanial Activity and Target Correlation

There is no research available on the antileishmanial activity of this compound or any of its potential biological targets in Leishmania species.

Enzyme Inhibition in Metabolic Pathways

No data exists to suggest that this compound acts as an inhibitor of enzymes in any studied metabolic pathways.

Applications of 4,8 Diaminoquinoline 2 Carboxylic Acid and Analogues in Advanced Research and Materials

Development of Chemical Probes for Biological Systems

Quinoline-based molecules are extensively used to design chemical probes for detecting and imaging biologically significant species. acs.org Their inherent fluorescence and ability to be chemically modified allow for the creation of sensors that exhibit a "turn-on" fluorescence response upon binding to a specific target. acs.org This property is crucial for real-time monitoring and imaging in complex biological environments with minimal background interference. acs.orgacs.org

Researchers have successfully developed quinoline-based probes for various targets:

Metal Ions: Probes have been designed for the selective detection of metal ions like copper (Cu²⁺) and aluminum (Al³⁺). rsc.orgnih.gov One such probe demonstrated a significant fluorescence enhancement and a colorimetric shift upon binding to copper ions, with a detection limit of 1.03 μM. rsc.org Another probe, QNP, was developed for Al³⁺ detection, showing high selectivity and a low detection limit of 1.25 μM, and was successfully used for bioimaging in Hela cells, zebrafish, and plant tissues. nih.gov

Biological Aggregates: In the context of neurodegenerative diseases, quinoline-based fluorescent probes have been engineered to selectively image Tau protein aggregates, which are hallmarks of Alzheimer's disease. acs.org The probe Q-tau 4, for instance, showed a 3.5-fold greater "turn-on" fluorescence for Tau fibrils compared to Aβ fibrils and exhibited a high binding affinity (Kd = 16.6 nM). acs.org

Nitro-Aromatic Compounds: Fluorescent sensors incorporating quinoline (B57606) chromophores have been synthesized to detect nitro-phenolic compounds, such as the explosive 2,4,6-trinitrophenol (TNP), in aqueous solutions at parts-per-million levels. rsc.org

Interactive Table: Quinoline-Based Chemical Probes

| Probe Name/Type | Target Analyte | Key Finding | Reference |

|---|---|---|---|

| Quinoline-based sensor | Copper Ions (Cu²⁺) | Provides a colorimetric and fluorescent method to distinguish cuprous and cupric ions with a detection limit of 1.03 μM. | rsc.org |

| Q-tau 4 | Tau Aggregates | Exhibits a "turn-on" fluorescence response with a 3.5-fold selectivity for Tau fibrils over Aβ fibrils and a Kd of 16.6 nM. | acs.org |

| QNP | Aluminum Ions (Al³⁺) | Shows high fluorescence enhancement for Al³⁺ with a detection limit of 1.25 μM and is applicable for bioimaging in living cells. | nih.gov |

| bqbpxn | 2,4,6-trinitrophenol (TNP) | Detects TNP in water with a detection limit of 0.3 ppm, operating through a photo-induced electron transfer mechanism. | rsc.org |

Application as Versatile Scaffolds in Drug Discovery Research (Lead Compounds)

The quinoline nucleus is a well-established pharmacophore in drug discovery, forming the core structure of numerous therapeutic agents. researchgate.netrsc.org Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. arabjchem.orgorientjchem.orgnih.gov

Key therapeutic areas where quinoline scaffolds are prominent include:

Antimalarial Drugs: Quinoline is the foundational structure for many critical antimalarial drugs, such as quinine, chloroquine, and mefloquine. wikipedia.orgrsc.org These compounds are thought to act by interfering with the parasite's heme detoxification pathway, leading to the accumulation of toxic heme and causing parasite death. wikipedia.org More recent research has identified novel quinoline-4-carboxamide derivatives that show potent, multistage antimalarial activity. acs.org

Anticancer Agents: Quinoline derivatives are promising candidates for cancer therapy due to their ability to induce apoptosis, inhibit angiogenesis, and arrest the cell cycle. arabjchem.orgresearchgate.netrsc.org They can bind to DNA and inhibit key enzymes like topoisomerases and tyrosine kinases. arabjchem.orgresearchgate.net For example, camptothecin (B557342) and its analogue topotecan (B1662842) are quinoline-based anticancer drugs. rsc.orgnumberanalytics.com

Antibacterial Agents: The quinoline framework is central to the fluoroquinolone class of antibiotics, such as ciprofloxacin. nih.govrsc.org Novel quinoline derivatives have also been developed as inhibitors of bacterial DNA gyrase and topoisomerase IV, showing potent antibacterial activity. nih.gov

Design and Synthesis of Rigid Rod-like Foldamers and Peptidomimetics

Foldamers are synthetic oligomers that mimic the structure of natural biopolymers like peptides and proteins by adopting stable, well-defined secondary structures. researchgate.net Oligoamides derived from 8-amino-2-quinolinecarboxylic acid are a prominent class of foldamers that form rigid, helical, rod-like structures. acs.org These helices are stabilized by a combination of intramolecular hydrogen bonds and extensive aromatic stacking interactions, making them remarkably stable even in polar solvents and at high temperatures. acs.org

The modular nature of these quinoline-based foldamers allows for precise control over their structure and function. biorxiv.org Key research findings include:

Chiral Induction: Attaching a single chiral group to the end of a quinoline oligoamide strand can induce a preferred helical handedness (left or right-handed) in solution. acs.org

Regioselective Functionalization: Computational studies have shown that electrophilic substitution on these foldamers can be highly regioselective, with the helical fold playing a crucial role in determining the reaction site. nih.gov

Biomolecule Recognition: Mixed quinoline-pyridine foldamers have been designed as selective ligands for G-quadruplex DNA structures, which are implicated in cancer and aging. biorxiv.org The bulky, rigid conformation of the foldamer allows it to selectively bind to parallel G-quadruplex structures by stacking its quinoline units onto the external G-quartets. biorxiv.org

Self-Association: Time-resolved fluorescence anisotropy has been used to study the self-association of oligoquinoline foldamers, providing insights into their complexation behavior in solution. uwaterloo.ca

Ligands in Organometallic Catalysis

The quinoline moiety is a valuable component in the design of ligands for organometallic catalysis. The nitrogen atom in the quinoline ring acts as a modest electron donor, and the rigid bicyclic structure provides a robust coordination environment for transition metals. rsc.orgrsc.org Quinoline-based ligands have been successfully employed in a variety of catalytic C-C bond-forming reactions. rsc.org

Examples of their use in catalysis include:

Photoredox Catalysis: Copper(II) complexes featuring quinoline-based ligands have been shown to be highly efficient photocatalysts for atom transfer radical addition (ATRA) reactions under white light irradiation. rsc.org These catalysts outperform similar complexes without the quinoline unit, demonstrating faster reaction rates. rsc.org

Cross-Coupling Reactions: Nickel complexes supported by quinoline-based ligands are effective catalysts for the cross-coupling of arylzinc reagents with aryl chlorides. rsc.org The electronic properties of the ligand, influenced by the quinoline group, regulate the catalytic activity of the nickel center. rsc.org

L- and Z-Type Ligand Interactions: Quinoline-appended antimony (Sb) ligands have been synthesized to form complexes with platinum (Pt). nih.govacs.org These systems allow for the study of L-type (ligand donates electrons to metal) and Z-type (metal donates electrons to ligand) interactions, which can be controlled to modulate the redox properties of the complex. nih.gov

Building Blocks in Organic Synthesis and Material Science

Quinoline is a fundamental building block in organic synthesis, serving as a precursor for a vast array of more complex molecules. numberanalytics.comsigmaaldrich.com Its versatility stems from its ability to undergo a wide range of chemical transformations. numberanalytics.com Beyond pharmaceuticals, this has led to its use in the development of advanced materials.

Organic Synthesis: The quinoline framework is a common starting point for synthesizing complex heterocyclic systems and natural products. numberanalytics.com Carboxylic acid derivatives, in particular, are widely used building blocks for creating compound libraries via reactions like amide bond formation. enamine.net The functional groups on 4,8-diaminoquinoline-2-carboxylic acid—two amines and a carboxylic acid—provide multiple reaction sites for building molecular complexity.

Material Science: Quinoline-based compounds are being explored for applications in materials science. researchgate.netnumberanalytics.com They serve as building blocks for:

Conjugated Polymers: These materials have potential uses in optoelectronics and photovoltaics. numberanalytics.com

Metal-Organic Frameworks (MOFs): These porous materials are investigated for gas storage and separation applications. numberanalytics.com

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are used in the development of materials for OLEDs and other electronic devices. numberanalytics.com

Dyes: Quinoline derivatives are used to manufacture dyes like Quinoline Red. vedantu.com

Utilization in Biochemical Studies of Enzyme Inhibition and Cellular Signaling

Quinoline derivatives are valuable tools for studying and modulating the activity of various enzymes, particularly those involved in nucleic acid metabolism. biorxiv.orgnih.gov Their ability to intercalate into DNA or bind to enzyme active sites makes them potent inhibitors. biorxiv.orgnih.gov

Research has shown that quinoline-based compounds can inhibit a range of enzymes and affect cellular pathways:

DNA Methyltransferases (DNMTs): Certain quinoline analogues demonstrate low micromolar inhibitory activity against both human DNMT1 and bacterial adenine (B156593) methyltransferases. biorxiv.orgnih.gov The mechanism involves the compound intercalating into the DNA substrate, which causes a conformational change in the enzyme, moving its catalytic domain away from the target base. biorxiv.orgnih.gov

Other DNA-Modifying Enzymes: These same quinoline compounds have been found to inhibit other enzymes that act on DNA, including DNA polymerases and base excision repair glycosylases. biorxiv.org

Cellular Signaling: As a consequence of their enzyme-inhibiting activity, these compounds can trigger cellular responses. For instance, compound 11, a quinoline-based derivative, was shown to provoke a DNA damage response in cancer cells through the activation of the p53 tumor suppressor protein. biorxiv.orgnih.gov

Interactive Table: Enzyme Inhibition by Quinoline Derivatives

| Enzyme Target | Quinoline Compound Type | Mechanism/Effect | Cellular Outcome | Reference |

|---|---|---|---|---|

| DNA Methyltransferases (e.g., DNMT1, CamA) | Analogues with methylamine (B109427) or methylpiperazine additions | Intercalates into DNA substrate, causing a conformational shift in the enzyme. | DNA hypomethylation. | biorxiv.orgnih.gov |

| Topoisomerases (e.g., DNA gyrase, Topo IV) | Novel quinoline derivatives | Inhibition of enzyme activity. | Antibacterial effect. | nih.gov |

| DNA Polymerases, BER Glycosylases | Quinoline-based analogues | Inhibition of enzyme activity. | Potential for broad-spectrum activity. | biorxiv.org |

| N/A (Broad Inhibition) | Compound 11 (a quinoline analogue) | General inhibition of DNA-acting enzymes. | DNA damage response via p53 activation in cancer cells. | biorxiv.orgnih.gov |

Q & A

Q. What are the common synthetic routes for preparing 4,8-diaminoquinoline-2-carboxylic acid and its derivatives?

The synthesis of quinoline derivatives like this compound typically employs classical protocols such as the Gould–Jacob, Skraup, or Doebner–von Miller reactions. For example, the Doebner reaction is widely used for constructing the quinoline core via condensation of aniline derivatives with α,β-unsaturated carbonyl compounds under acidic conditions . Post-synthetic modifications, such as regioselective amination at the 4- and 8-positions, can be achieved using nitration/reduction sequences or transition metal-catalyzed cross-coupling reactions . Purification often involves recrystallization or column chromatography, with yields dependent on solvent selection and reaction temperature optimization.

Q. How are quinoline-2-carboxylic acid derivatives characterized structurally?

Standard characterization includes nuclear magnetic resonance (NMR; , ) to confirm substituent positions and proton environments, high-resolution mass spectrometry (HRMS) for molecular formula validation, and infrared (IR) spectroscopy to identify functional groups like carboxylic acids or amines . X-ray crystallography, as demonstrated for related 4-(adamantan-1-yl)quinoline derivatives, provides definitive structural confirmation and stereochemical insights .

Q. What biological activities have been reported for quinoline-2-carboxylic acid analogs?

Quinoline-2-carboxylic acid derivatives exhibit diverse bioactivities, including antibacterial properties. For instance, 2-phenyl-quinoline-4-carboxylic acid derivatives showed inhibitory effects against Staphylococcus aureus and Escherichia coli via agar diffusion and broth dilution assays, with MIC values ranging from 64–128 µg/mL . The antibacterial mechanism may involve interference with bacterial efflux pumps or enzyme inhibition, though target-specific studies are needed for confirmation.

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yields of this compound?

Optimization strategies include:

- Catalyst screening : Transition metal catalysts (e.g., PdCl(PPh)) enhance coupling efficiency in functionalization steps .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in amination reactions .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during nitration, while higher temperatures (80–100°C) accelerate cyclization steps .

Parallel reaction monitoring (e.g., HPLC or TLC) is critical for identifying optimal reaction termination points.

Q. How can researchers resolve contradictions in reported bioactivity data for quinoline derivatives?

Discrepancies in MIC values or inhibitory mechanisms can arise from variations in bacterial strains, assay protocols, or compound purity. To address this:

- Standardize assays : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for broth dilution methods .

- Validate compound purity : Ensure ≥95% purity via HPLC before testing.

- Cross-reference structural analogs : Compare data with structurally similar compounds (e.g., 4-chloro-2-methylquinoline-6-carboxylic acid) to identify trends in substituent effects .

Q. What computational methods support the design of this compound analogs?

In silico approaches include:

- Molecular docking : Predict binding affinity to bacterial targets (e.g., DNA gyrase) using software like AutoDock Vina .

- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity to guide analog design .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to prioritize synthesizable candidates .

Q. What strategies mitigate stability issues in quinoline-2-carboxylic acid derivatives during storage?

Stability challenges (e.g., hydrolysis of the carboxylic acid group) can be addressed by:

Q. Methodological Notes

- Spectral Data Interpretation : Contradictions in NMR shifts may arise from solvent effects or tautomerism. For example, keto-enol tautomerism in hydroxyquinolines requires - HMBC experiments for resolution .

- Biological Assay Design : Include positive controls (e.g., ciprofloxacin) and validate results across multiple bacterial passages to account for resistance development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.